molecular formula C12H19NO4 B12993867 (S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid

(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid

Cat. No.: B12993867
M. Wt: 241.28 g/mol
InChI Key: MUYFSSCCFXOONR-QRJSTWQJSA-N
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Description

(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, which can then be further functionalized .

Scientific Research Applications

(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine ring. This combination provides distinct reactivity and stability, making it particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(2S,4E)-4-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h5,9H,6-7H2,1-4H3,(H,14,15)/b8-5+/t9-/m0/s1

InChI Key

MUYFSSCCFXOONR-QRJSTWQJSA-N

Isomeric SMILES

C/C=C/1\C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC=C1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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